molecular formula C16H26BrNO B2805264 5-Hydroxy-DPAT hydrobromide

5-Hydroxy-DPAT hydrobromide

Cat. No.: B2805264
M. Wt: 328.29 g/mol
InChI Key: QHPNEGRNHVBQOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Hydroxy-DPAT hydrobromide is a chemical compound known for its role as a selective agonist for the serotonin 1A receptor. This compound has been widely used in pharmacological research to study the function of serotonin receptors, particularly in the context of neurological and psychiatric disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-DPAT hydrobromide typically involves the following steps:

    Formation of the Tetralin Ring: The initial step involves the formation of the tetralin ring structure through a cyclization reaction.

    Introduction of the Hydroxy Group: The hydroxy group is introduced at the 8th position of the tetralin ring via a hydroxylation reaction.

    Substitution with Dipropylamino Group: The dipropylamino group is then introduced at the 2nd position through a substitution reaction.

    Formation of the Hydrobromide Salt: Finally, the compound is converted into its hydrobromide salt form by reacting with hydrobromic acid.

Industrial Production Methods

Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of high-yield catalysts, controlled reaction conditions, and purification techniques to ensure the compound’s purity and consistency .

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-DPAT hydrobromide undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Hydroxy-DPAT hydrobromide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-Hydroxy-DPAT hydrobromide involves its interaction with the serotonin 1A receptor. Upon binding to this receptor, the compound activates downstream signaling pathways that modulate neurotransmitter release and neuronal activity. This activation leads to various physiological effects, including mood regulation, anxiety reduction, and neuroprotection .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Hydroxy-DPAT hydrobromide is unique due to its high selectivity and potency for the serotonin 1A receptor. This makes it a valuable tool in research for understanding the role of serotonin in various physiological and pathological conditions .

Properties

IUPAC Name

6-(dipropylamino)-5,6,7,8-tetrahydronaphthalen-1-ol;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO.BrH/c1-3-10-17(11-4-2)14-8-9-15-13(12-14)6-5-7-16(15)18;/h5-7,14,18H,3-4,8-12H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHPNEGRNHVBQOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C1CCC2=C(C1)C=CC=C2O.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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